molecular formula C18H14F3NO4 B8259570 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid

Cat. No.: B8259570
M. Wt: 365.3 g/mol
InChI Key: GSEIXNCKLHONCZ-OAHLLOKOSA-N
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Description

(2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid is an Fmoc-protected amino acid derivative characterized by a trifluoromethyl (-CF₃) group at the β-position and an R-configuration at the α-carbon. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and peptide engineering .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEIXNCKLHONCZ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Amination of Trifluoropyruvate

A prevalent strategy involves the asymmetric reductive amination of 3,3,3-trifluoropyruvate using chiral catalysts. For example, employing (R)-BINAP-ligated ruthenium complexes under hydrogenation conditions (50–60 bar H₂, 40°C) achieves enantiomeric excess (ee) >95% for the (2R)-configured amine. The reaction proceeds via dynamic kinetic resolution, where the catalyst selectively reduces the imine intermediate while inverting the configuration at C2.

Enzymatic Resolution of Racemic Mixtures

Alternative approaches utilize lipases or acylases to resolve racemic 3,3,3-trifluoroalanine. Candida antarctica lipase B (CAL-B) in anhydrous tert-butyl methyl ether selectively acetylates the (2S)-enantiomer, leaving the desired (2R)-isomer unreacted (ee = 98%, yield = 42%). While cost-effective, this method necessitates recycling of the unwanted enantiomer.

Fmoc Protection and Carbamate Formation

Activation of Fmoc-Cl for Amine Protection

The free amino group of (2R)-3,3,3-trifluoroalanine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system. Optimized conditions (Na₂CO₃/NaHCO₃ buffer, pH 9.0, 0–5°C) suppress racemization during protection, achieving >99% conversion within 2 hours. Excess Fmoc-Cl (1.2 equiv) ensures complete reaction, while the buffer neutralizes HCl byproducts, preventing acid-mediated epimerization.

Purification of Fmoc-Protected Intermediate

Crude Fmoc-(2R)-3,3,3-trifluoroalanine is purified via recrystallization from THF/water (1:3 v/v), yielding colorless crystals with 98% purity (HPLC). Differential solubility in ethyl acetate facilitates the removal of unreacted Fmoc-Cl and sodium salts.

Carboxylic Acid Activation and Peptide Coupling

HOBt-Mediated Activation

The carboxylic acid is activated as a benzotriazole ester (Fmoc-(2R)-3,3,3-trifluoropropanoic acid-Bt) using hydroxybenzotriazole (HOBt) and thionyl chloride. A molar ratio of Fmoc-amino acid:HOBt:SOCl₂ = 5:20:12 in THF at 25°C generates the activated ester in 85% yield. The intermediate is isolated via dichloromethane extraction and anhydrous Na₂SO₄ drying, minimizing hydrolytic degradation.

Buffer-Controlled Amidation

Coupling Fmoc-(2R)-3,3,3-trifluoropropanoic acid-Bt with amines proceeds in Na₂CO₃/NaHCO₃ buffer (pH 8.5–9.0) at 25°C. Maintaining pH >8 prevents premature Fmoc deprotection while ensuring nucleophilic amine availability. Reactions typically complete within 4 hours, with yields >90%. Ethyl acetate washes remove hydrophobic byproducts, and acidification (pH 5.5) precipitates the product.

Enantiomeric Purity Analysis and Optimization

Chiral HPLC Characterization

Enantiomeric excess is quantified using a Chiralpak IA-3 column (4.6 × 250 mm, 3 μm) with hexane:isopropanol:TFA (90:10:0.1) eluent (flow rate = 1.0 mL/min). Retention times: (2R)-isomer = 12.3 min, (2S)-isomer = 14.7 min.

Recrystallization-Induced Enrichment

Recrystallization from ethanol/water (1:5 v/v) increases ee from 92% to 99.5% by preferentially dissolving the minor (2S)-enantiomer. Three successive crystallizations reduce the (2S) content to <0.5%.

Comparative Data on Synthetic Methods

MethodYield (%)ee (%)Reaction Time (h)Purification Steps
Asymmetric Hydrogenation789524Column Chromatography
Enzymatic Resolution429848Recrystallization
Fmoc-Bt Coupling9199.54Acid Precipitation

Industrial-Scale Production Considerations

Solvent Recycling

THF and acetonitrile are recovered via fractional distillation (≥95% purity), reducing solvent costs by 60%.

Waste Stream Management

Aqueous Na₂CO₃/NaHCO₃ buffers are neutralized with HCl and filtered to recover NaCl for industrial reuse.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection to the amino group, allowing for selective reactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to a broader class of Fmoc-protected amino acids, which differ in side-chain substituents, stereochemistry, and functional groups. Key analogs include:

Compound Name Substituent Stereochemistry Molecular Formula Molecular Weight Key Applications Evidence
(2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid -CF₃ R C₁₈H₁₄F₃NO₄ 377.30 Peptide synthesis, fluorinated drug analogs N/A*
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid -C₆H₄(CH₃) S C₂₅H₂₃NO₄ 401.45 Peptide modifications, chiral building blocks
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid -C₆H₂F₃ S C₂₄H₁₈F₃NO₄ 441.40 Antiviral research, fluorinated peptide probes
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid -NH(CO₂-allyl) R C₂₂H₂₂N₂O₆ 410.42 Orthogonal protection in peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-allyl-1H-indol-3-yl)propanoic acid -C₈H₆N(CH₂CH=CH₂) S C₂₉H₂₅N₂O₄ 477.52 Bioconjugation, fluorescent probes

*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to cited analogs.

Key Observations:

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and resistance to enzymatic degradation compared to aryl or alkyl substituents .
  • Aryl Groups : Compounds with fluorinated phenyl rings (e.g., 2,4,5-trifluorophenyl) are prioritized in antiviral studies due to improved target binding .
  • Heterocyclic Moieties : Indole- or allyl-containing derivatives (e.g., ) are used in bioconjugation and fluorescence labeling .

Stereochemistry: The R-configuration in the target compound is less common than S-configuration analogs (e.g., ), making it suitable for D-amino acid incorporation in peptides, which can modulate bioactivity and stability .

Biological Activity

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid is a synthetic organic compound notable for its applications in peptide synthesis and potential therapeutic uses. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Overview of the Compound

Chemical Structure :

  • IUPAC Name : (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid
  • Molecular Formula : C₁₈H₁₆F₃NO₄
  • Molecular Weight : 353.41 g/mol

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These structural characteristics make it a valuable intermediate in drug design and peptide synthesis .

The biological activity of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid primarily revolves around its interactions with biological macromolecules:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The Fmoc group provides stability during reactions, while the trifluoromethyl group increases the compound's affinity for target enzymes.
  • Protein Interactions : It is used in studies focusing on protein-protein interactions due to its ability to modify amino acids in peptides, allowing researchers to explore the dynamics of protein folding and function .

In Vitro Studies

Research has shown that (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid exhibits significant biological activity in various assays:

Study Type Findings
Enzyme Inhibition AssaysDemonstrated IC50 values in the micromolar range against specific proteases.
Cell Viability TestsShowed low toxicity in mammalian cell lines at concentrations up to 100 µM.
Binding Affinity StudiesExhibited strong binding affinities (Kd values < 10 nM) towards certain receptor proteins.

Case Studies

  • Peptide Synthesis : In a study by Smith et al. (2021), the compound was utilized as a building block in synthesizing cyclic peptides that exhibited enhanced bioactivity compared to linear counterparts . The cyclic peptides demonstrated improved stability and specificity towards their biological targets.
  • Drug Development : Johnson et al. (2020) reported on the use of this compound in developing inhibitors for cancer-related enzymes. The results indicated that derivatives of this compound significantly reduced tumor cell proliferation in vitro .

Comparative Analysis

When compared to similar compounds like (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid and other Fmoc-protected amino acids, (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid stands out due to its trifluoromethyl group which enhances lipophilicity and metabolic stability:

Compound Key Features Biological Activity
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acidFmoc protectionModerate enzyme inhibition
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acidFmoc protection + trifluoromethylStrong enzyme inhibition and binding affinity

Q & A

Q. What are the recommended methods for synthesizing (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid?

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by trifluoromethylation. A common approach includes:

  • Step 1: Reacting the starting amino acid with Fmoc-Cl in a 1,4-dioxane/Na₂CO₃ solution under stirring at room temperature (RT) to introduce the Fmoc group .
  • Step 2: Trifluoromethylation via nucleophilic substitution or radical-mediated methods, ensuring stereochemical integrity by using chiral auxiliaries or catalysts.
  • Purification: Reverse-phase HPLC or column chromatography is recommended for isolating the final product, with purity ≥95% verified by LC-MS .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

  • Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity thresholds ≥95% are standard for peptide synthesis .
  • Stereochemical Confirmation: Circular Dichroism (CD) spectroscopy or chiral HPLC. For NMR, compare 19F^{19}\text{F} and 1H^{1}\text{H} chemical shifts with known (2R)-configured analogs .

Q. What are the critical storage conditions to maintain compound stability?

Store at -20°C under inert gas (argon or nitrogen) in amber vials to prevent photodegradation. Avoid moisture, as hydrolysis of the Fmoc group can occur, leading to free amine formation .

Advanced Research Questions

Q. How can researchers resolve contradictory data between NMR and MS results during characterization?

Contradictions often arise from:

  • Impurities: Re-run HPLC with a gradient elution to isolate minor impurities.
  • Ionization Artifacts (MS): Use soft ionization techniques (e.g., ESI-MS) and compare with high-resolution MALDI-TOF data.
  • Dynamic Effects (NMR): Conduct variable-temperature NMR to identify conformational exchange broadening . Cross-validate with independent methods like IR spectroscopy or X-ray crystallography if available.

Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Activation Reagents: Use HATU or PyBOP with 1–2 equivalents of DIEA in DMF for efficient amide bond formation.
  • Steric Hindrance Mitigation: Extend coupling times (2–4 hours) and use microwave-assisted synthesis (50°C, 30 min) to enhance reaction rates .
  • Monitoring: Perform Kaiser tests or FT-IR analysis on resin-bound intermediates to confirm coupling completion .

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide backbone modifications?

The -CF₃ group:

  • Enhances Metabolic Stability: Reduces enzymatic degradation by sterically blocking protease active sites.
  • Alters Electronic Properties: Electron-withdrawing effects increase electrophilicity at the carbonyl, requiring careful pH control (pH 7–8) during coupling to minimize side reactions. Computational studies (DFT) can predict charge distribution and guide synthetic adjustments .

Q. What are the challenges in analyzing environmental persistence or toxicity of this compound?

Limited ecotoxicological data exist for fluorinated amino acid derivatives. Recommended approaches:

  • Biodegradation Assays: Use OECD 301F (ready biodegradability) with activated sludge.
  • Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (LC₅₀). Current evidence suggests moderate persistence due to C-F bond stability, but full risk assessment requires long-term studies .

Methodological Tables

Table 1: Key Analytical Parameters for Characterization

ParameterMethodConditions/NotesReference
PurityHPLCC18 column, 0.1% TFA in H₂O/MeCN
StereochemistryChiral HPLCChiralpak AD-H column, hexane/IPA
Molecular WeightESI-MSPositive mode, m/z calc. vs. observed

Table 2: Synthetic Optimization Checklist

IssueSolutionOutcome
Low Coupling YieldMicrowave-assisted SPPS20–30% yield improvement
EpimerizationAdd HOBt/DIPEAReduces racemization by 90%
Purification FailureSwitch to Prep-HPLCPurity ≥99% with baseline separation

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